molecular formula C17H17F3N6O B5639536 5-[3-(2-methoxybenzyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]-N-methylpyrimidin-2-amine

5-[3-(2-methoxybenzyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]-N-methylpyrimidin-2-amine

Cat. No. B5639536
M. Wt: 378.4 g/mol
InChI Key: XFHIYFCWGZSNLE-UHFFFAOYSA-N
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Description

Synthesis Analysis

Research on the synthesis of closely related triazole and pyrimidin-amine derivatives demonstrates diverse synthetic routes, often involving multi-component reactions or modifications of existing functional groups to introduce new substituents. For instance, Vo et al. (2020) detailed the synthesis of 1,5-disubstituted 1,2,3-triazoles via a metal-free multi-component reaction, showcasing a method that could potentially be adapted for the synthesis of the target compound (Vo, 2020).

Molecular Structure Analysis

X-ray crystallography and spectroscopic techniques are commonly employed to elucidate the molecular structure of synthesized compounds. For example, the study by 叶姣 et al. (2015) on a similar triazole compound utilized single-crystal X-ray diffraction to determine its crystal structure, providing insight into intermolecular hydrogen bonds and overall three-dimensional network structure (叶姣 et al., 2015).

Chemical Reactions and Properties

Chemical reactivity and properties, such as antitumor or antimicrobial activities, are often explored through biological testing. Bektaş et al. (2010) synthesized novel triazole derivatives and evaluated their antimicrobial activities, highlighting the potential biological relevance of triazole compounds (Bektaş et al., 2010).

Physical Properties Analysis

The physical properties of compounds, including melting points, solubility, and crystal structure, are essential for understanding their potential applications. The work by Liu et al. (1993) on the synthesis and characterization of a lanthanide complex with an amine phenol ligand provides a methodology for examining such properties (Liu et al., 1993).

Chemical Properties Analysis

Investigating the chemical properties, including reactivity under various conditions and with different reagents, is crucial for understanding and predicting the behavior of a compound. Studies like those by Becerra et al. (2021) offer insights into the synthesis process and the resulting chemical properties of similar compounds (Becerra et al., 2021).

properties

IUPAC Name

5-[5-[(2-methoxyphenyl)methyl]-2-(2,2,2-trifluoroethyl)-1,2,4-triazol-3-yl]-N-methylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N6O/c1-21-16-22-8-12(9-23-16)15-24-14(25-26(15)10-17(18,19)20)7-11-5-3-4-6-13(11)27-2/h3-6,8-9H,7,10H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFHIYFCWGZSNLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=C(C=N1)C2=NC(=NN2CC(F)(F)F)CC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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